Product packaging for 3-(2-Aminoethyl)azetidin-3-ol(Cat. No.:)

3-(2-Aminoethyl)azetidin-3-ol

Cat. No.: B13001349
M. Wt: 116.16 g/mol
InChI Key: MMSRGBOXMVSUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Aminoethyl)azetidin-3-ol (: 1444103-31-4 ) is a high-purity azetidine-based chemical building block designed for research and development applications . This compound features both an azetidin-3-ol ring and a flexible 2-aminoethyl side chain, making it a valuable scaffold in medicinal chemistry and drug discovery efforts, particularly for the synthesis of novel molecules. The compound has a molecular weight of 116.16 g/mol and a molecular formula of C 5 H 12 N 2 O . It is characterized by the SMILES string OC1(CCN)CNC1 . To preserve its stability and purity, this reagent requires cold-chain transportation and should be stored at 2°C to 8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B13001349 3-(2-Aminoethyl)azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3-(2-aminoethyl)azetidin-3-ol

InChI

InChI=1S/C5H12N2O/c6-2-1-5(8)3-7-4-5/h7-8H,1-4,6H2

InChI Key

MMSRGBOXMVSUGD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CCN)O

Origin of Product

United States

Synthetic Strategies for 3 2 Aminoethyl Azetidin 3 Ol and Analogous Azetidine Structures

Classical and Foundational Methodologies for Azetidine (B1206935) Ring Construction

Traditional approaches to azetidine synthesis have laid the groundwork for the preparation of a wide array of derivatives. These methods often rely on intramolecular cyclization or the chemical modification of related ring systems.

Intramolecular Cyclization of 1,3-Haloamines and Related Precursors

One of the most fundamental strategies for forming the azetidine ring is the intramolecular cyclization of precursors containing an amine and a suitable leaving group at the 1 and 3 positions. This SN2 reaction is a direct and effective way to construct the four-membered ring. Typically, a γ-amino halide or a γ-amino alcohol derivative (such as a mesylate or tosylate) is treated with a base to induce ring closure.

The efficiency of this cyclization can be influenced by several factors, including the nature of the leaving group, the substitution pattern on the carbon backbone, and the protecting groups on the nitrogen atom. For instance, the synthesis of N-aryl-2-cyanoazetidines can be achieved in high yields from β-amino alcohols. The process involves N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure organic-chemistry.org. This method allows for a predictable substitution pattern and diastereoselectivity organic-chemistry.org.

Another example involves the treatment of 1-alkylamino-3-chloro-2-alkanols, derived from primary alkylamines and epihalohydrins, which can spontaneously cyclize to form N-alkylazetidin-3-ols researchgate.net. The reaction conditions and the steric hindrance of the N-alkyl group play a crucial role in the reaction's success researchgate.net.

Precursor TypeLeaving GroupKey Features
γ-Amino HalideHalogen (Cl, Br, I)Direct cyclization with base.
γ-Amino Alcohol DerivativeOMs, OTs, OTfActivated hydroxyl group for displacement.
3,4-Epoxy AminesEpoxideLewis acid-catalyzed intramolecular aminolysis. nih.gov

Reduction-Based Approaches from β-Lactams (Azetidin-2-ones)

β-Lactams, or azetidin-2-ones, are readily accessible precursors for the synthesis of azetidines. The reduction of the amide carbonyl group in the β-lactam ring provides a direct route to the corresponding azetidine. Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule.

Reagents such as borane (B79455) (BH₃) and its complexes, as well as aluminum hydrides like lithium aluminum hydride (LAH), are commonly used. However, selective reduction can be challenging, and harsh conditions may lead to ring cleavage of the strained four-membered ring . DIBAL-H and chloroalanes are considered convenient for the chemoselective synthesis of azetidines from β-lactams . The use of monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂) offers a straightforward and efficient route to enantiopure azetidines nih.gov. For example, the reduction of enantiopure 4-aryl-β-lactams with monochloroalane in ether yields the corresponding azetidines in high yield nih.gov.

Reducing AgentSubstrateKey Features
Monochloroalane (AlH₂Cl)Enantiopure 4-aryl-β-lactamEfficient and straightforward route to enantiopure azetidines. nih.gov
DIBAL-Hβ-LactamConvenient for chemoselective reduction.
Sodium BorohydrideC-3 functionalized azetidin-2-onesDiastereoselective synthesis of 2,3-disubstituted 1-arylazetidines.

Cyclization of 1,2-Amino Alcohols and 1,3-Amino Alcohols

The cyclization of amino alcohols is another versatile strategy for constructing the azetidine ring. This approach often involves the activation of the hydroxyl group to facilitate intramolecular nucleophilic attack by the amine.

For 1,3-amino alcohols, a common method is the Mitsunobu reaction, where the hydroxyl group is activated in situ by a phosphine and an azodicarboxylate, followed by intramolecular cyclization. This method has been successfully applied to the synthesis of various azetidine derivatives u-tokyo.ac.jp. An efficient method for activating the hydroxyl groups of amino alcohols has been developed that avoids toxic reagents and is compatible with various functional groups, leading to the synthesis of functionalized p-methoxyphenyl-protected azetidines organic-chemistry.org.

The synthesis of azetidines from 1,2-amino alcohols is less direct and often involves a ring-expansion strategy. For example, a 1,2-amino alcohol can be converted to an aziridine, which can then undergo ring expansion to form an azetidine.

Modern and Advanced Cycloaddition Chemistry

Cycloaddition reactions represent a powerful and efficient approach to the synthesis of cyclic compounds, including azetidines. These methods often allow for the rapid construction of the azetidine ring with good control over stereochemistry.

[3+1] Cycloaddition Reactions for Azetidine Ring Formation

[3+1] cycloaddition reactions involve the combination of a three-atom component and a one-atom component to form a four-membered ring. In the context of azetidine synthesis, this typically involves the reaction of a C,N-cyclic azomethine imine with an isocyanide, which proceeds without a catalyst under mild conditions . This method provides access to strained 1,2-diazetidines, which can be further derivatized .

Another strategy involves a relay catalysis approach for the [3+1]-annulation of cyclopropane (B1198618) 1,1-diesters with aromatic amines. This reaction is catalyzed by a Lewis acid for the nucleophilic ring opening of the cyclopropane, followed by an (hypo)iodite-catalyzed C-N bond formation to yield the azetidine ring organic-chemistry.org.

Three-Atom ComponentOne-Atom ComponentCatalyst/ConditionsProduct
C,N-Cyclic Azomethine ImineIsocyanideCatalyst-free, mild conditions1,2-Diazetidine
Cyclopropane 1,1-diesterAromatic AmineLewis acid and (hypo)iodite3,3-Disubstituted Azetidine organic-chemistry.org
Imido-sulfur ylidesEnoldiazoacetatesCopper catalyst with chiral sabox ligandTetrasubstituted 2-azetines nih.gov

Photochemical Aza Paternò–Büchi Reactions for Azetidine Synthesis

The Aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. This reaction is a highly efficient method for constructing functionalized azetidines in a single step researchgate.net. The reaction can be initiated by direct UV irradiation or through the use of a photosensitizer.

Recent advancements have focused on the use of visible light-mediated energy transfer to overcome some of the limitations of the traditional UV-light-induced reaction nih.gov. For example, an intramolecular Aza Paternò–Büchi reaction of unactivated alkenes can be achieved using visible light, providing access to complex tricyclic azetidines nih.govacs.org. This approach harnesses the triplet excited states of either the alkene or an oxime, generated via energy transfer from a suitable photocatalyst nih.gov. An intermolecular version has also been developed that utilizes unactivated alkenes and the triplet excited states of cyclic oximes to form azetidines in high yields nih.gov.

Reaction TypeReactantsLight SourceKey Features
IntramolecularAlkene and pendant oximeVisible light with photocatalystAccess to complex tricyclic azetidines. nih.govacs.org
IntermolecularUnactivated alkene and cyclic oximeVisible light with photocatalystHigh yields and good functional group tolerance. nih.gov

Strain-Release Strategies via Azabicyclo[1.1.0]butanes

A powerful method for constructing the 1,3-disubstituted azetidine core relies on the high ring strain of azabicyclo[1.1.0]butanes (ABBs). The inherent energy of this bicyclic system provides a strong thermodynamic driving force for ring-opening reactions, enabling the formation of functionalized azetidines.

The general strategy involves the activation of the bridgehead nitrogen atom of the ABB with an electrophile, which facilitates the cleavage of the central C-N bond upon nucleophilic attack at the C3 position. This process efficiently generates 1,3-disubstituted azetidines. For the synthesis of precursors to 3-(2-Aminoethyl)azetidin-3-ol, this approach can be adapted to introduce a hydroxyl group or a precursor at the C3 position.

For instance, the reaction of an N-protected ABB with an appropriate electrophile in the presence of a nucleophile can lead to the desired azetidine framework. The choice of electrophile and nucleophile is critical for introducing the necessary functional handles for subsequent elaboration into the target molecule. While direct installation of a hydroxyl group can be challenging, precursors such as silyl-protected alcohols can be employed.

StrategyDescriptionKey Intermediates
Electrophile-Mediated Ring Opening Activation of the ABB nitrogen with an electrophile (e.g., sulfonyl chloride, chloroformate) followed by intermolecular nucleophilic attack at C3.N-Acyl/sulfonyl azetidinium ion
Umpolung Reactivity Deprotonation of the C3 position of an N-protected ABB to generate a nucleophilic species that can react with electrophiles.Azabicyclo[1.1.0]butyl lithium (ABB-Li)
Semipinacol Rearrangement N-activation of azabicyclo[1.1.0]butyl carbinols can trigger a rearrangement to form keto-azetidines, which can be further functionalized.Azabicyclo[1.1.0]butyl carbinols

This strain-release strategy offers a modular approach to a wide range of substituted azetidines, providing a foundational framework upon which the aminoethyl and hydroxyl functionalities of the target compound can be built.

Installation and Functionalization of the Aminoethyl Moiety

Once the azetidine core is established, the next critical step is the installation and functionalization of the two-carbon aminoethyl side chain at the C3 position. Several synthetic protocols are available for this transformation.

Direct amination at the C3 position of an azetidine ring can be achieved through various methods, often involving nucleophilic substitution reactions. For a precursor like a 3-halo- or 3-tosyloxy-azetidine, direct displacement with ammonia or a protected amine equivalent can install the nitrogen atom.

However, to construct the full aminoethyl moiety, a side-chain elongation strategy is often necessary. This can be accomplished through a multi-step sequence starting from a C3-functionalized azetidine. For example, a 3-cyanoazetidine derivative can be reduced to the corresponding aminomethyl group, which can then be further elaborated. Alternatively, a Wittig-type reaction on an azetidin-3-one (B1332698) can introduce a two-carbon chain that can be subsequently converted to the amine.

Reductive amination is a highly effective method for forming C-N bonds and is particularly useful for functionalizing azetidin-3-ones, which are key intermediates in the synthesis of 3-hydroxyazetidines. This reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

To form the aminoethyl side chain, an azetidin-3-one can be reacted with a suitable two-carbon nitrogen-containing nucleophile, such as aminoacetonitrile or a protected aminoacetaldehyde equivalent, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This approach directly installs the C3-C and C-N bonds of the aminoethyl side chain. A key advantage of this method is its operational simplicity, often being performed as a one-pot procedure. thieme-connect.com

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, provides another strategic route for installing the aminoethyl side chain. nih.govmdpi.com This method requires an azetidine precursor bearing a Michael acceptor at the C3 position.

A common approach involves the synthesis of a methyl 2-(azetidin-3-ylidene)acetate intermediate. nih.govmdpi.com This can be prepared from an N-protected azetidin-3-one via a Horner-Wadsworth-Emmons reaction. The resulting α,β-unsaturated ester serves as an excellent Michael acceptor. The addition of a nitrogen nucleophile, such as ammonia, benzylamine, or another protected amine, to this acceptor, followed by reduction of the ester functionality, can generate the desired 3-(2-aminoethyl)azetidine scaffold.

MethodStarting MaterialReagentsProduct
Horner-Wadsworth-Emmons/Aza-Michael N-Boc-azetidin-3-one1. Phosphonate reagent, DBU 2. NH-heterocycle3-Substituted 3-(acetoxymethyl)azetidine

This strategy is advantageous as it allows for the introduction of a variety of nitrogen nucleophiles, offering flexibility in the synthesis of diverse analogues.

Stereoselective Synthesis of Azetidine-Based Amino Alcohols

The C3 position of this compound is a chiral center. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis. Enantioselective approaches are employed to produce single enantiomers of this and related azetidine-based amino alcohols.

The stereoselective synthesis of chiral azetidines can be achieved through several methods, including the use of chiral catalysts and chiral auxiliaries. nih.gov

Chiral Auxiliary-Based Methods: A common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of chiral azetidines, sulfinamides, such as tert-butanesulfinamide, have proven to be effective chiral auxiliaries. For example, condensation of a chiral sulfinamide with a suitable prochiral starting material can be followed by a diastereoselective transformation to create the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Catalytic Enantioselective Methods: Asymmetric catalysis offers a more atom-economical approach to chiral molecules. For the synthesis of chiral azetidin-3-ones, which are precursors to the target amino alcohol, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed. nih.govnih.gov This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one ring with high enantioselectivity. nih.govnih.gov The resulting chiral ketone can then be subjected to diastereoselective addition of a nucleophile to establish the tertiary alcohol stereocenter.

The choice of strategy depends on the desired stereoisomer and the availability of starting materials. Both chiral auxiliary and catalytic methods have been successfully applied to the synthesis of a variety of chiral azetidine derivatives.

Diastereoselective Control in Azetidine Ring Formation

Diastereoselective control in the formation of the azetidine ring is a critical challenge in the synthesis of complex azetidine derivatives. The construction of the strained four-membered ring with specific substituent orientations requires carefully chosen reactions and conditions. One effective strategy involves the reduction of C-3 functionalized azetidin-2-ones. For instance, the NaBH4-promoted reduction of these precursors has been shown to yield 2,3-disubstituted 1-arylazetidines with a high degree of diastereoselectivity . This approach allows for the controlled formation of one diastereomer over another.

Another powerful method is the [2+2] photocycloaddition, often referred to as the aza Paternò-Büchi reaction. This reaction, when applied to 2-isoxazoline-3-carboxylates and alkenes, provides a modular approach to constructing densely functionalized azetidines researchgate.net. The stereochemical outcome of this cycloaddition can be influenced by the nature of the reactants and the reaction conditions, offering a pathway to diastereomerically enriched products.

Intramolecular cyclization reactions also play a significant role in diastereoselective azetidine synthesis. For example, the palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination reaction can generate functionalized azetidines with control over the relative stereochemistry of the substituents . The mechanism of this reaction involves a Pd(IV) intermediate, and the stereochemical outcome is dictated by the geometry of the transition state during the reductive elimination step.

Synthetic MethodKey FeaturesStereochemical OutcomeReference
Reduction of Azetidin-2-onesUse of NaBH4 on C-3 functionalized precursorsHigh diastereoselectivity for 2,3-disubstituted azetidines
[2+2] PhotocycloadditionAza Paternò-Büchi reaction of 2-isoxazoline-3-carboxylatesAccess to densely functionalized, diastereomerically enriched azetidines researchgate.net
Intramolecular C-H AminationPalladium(II)-catalyzed cyclizationControlled formation of functionalized azetidines

Control of Stereochemistry at C-2 and C-3 Positions

Achieving control over the stereochemistry at the C-2 and C-3 positions of the azetidine ring is paramount for synthesizing specific stereoisomers of compounds like this compound. The 2,3-disubstituted azetidine scaffold presents a significant synthetic challenge due to the presence of two adjacent stereocenters.

A notable advancement in this area is the copper-catalyzed asymmetric boryl allylation of azetines acs.org. This method allows for the difunctionalization of the azetine ring, installing both a boryl and an allyl group with high levels of enantioselectivity and diastereoselectivity acs.org. This reaction provides a versatile entry point to chiral 2,3-disubstituted azetidines, which were previously difficult to access. The use of a copper/bisphosphine catalyst system is crucial for achieving the desired stereocontrol acs.org.

For the synthesis of azetidine-2,3-dicarboxylic acids, distinct stereocontrolled strategies have been developed to access all four possible stereoisomers (L-trans, L-cis, D-trans, and D-cis). These strategies often involve multi-step sequences starting from chiral precursors, allowing for the specific construction of either the cis or trans diastereomers in their enantiomerically pure forms nih.govnih.govumt.edu.

Furthermore, the stereoselective synthesis of cis-2,3-disubstituted azetidines has been accomplished through methods like diastereoselective hydrozirconation, demonstrating another tool for controlling the relative stereochemistry at these positions .

MethodDescriptionKey AdvantageReference
Copper-Catalyzed Boryl AllylationAsymmetric difunctionalization of azetinesHigh enantioselectivity and diastereoselectivity for 2,3-disubstituted azetidines acs.org
Stereocontrolled Synthesis of ADCAsSeparate strategies for cis and trans isomersAccess to all four stereoisomers of azetidine-2,3-dicarboxylic acid nih.govnih.govumt.edu
Diastereoselective HydrozirconationStereoselective synthesis of cis-2,3-disubstituted azetidinesControl over relative stereochemistry at C-2 and C-3

Derivatization and Scaffold Diversification Strategies

Once the core azetidine ring of this compound is synthesized, further modifications can be made to explore structure-activity relationships and develop new analogues. These derivatization strategies focus on the reactive sites of the molecule: the azetidine nitrogen, the hydroxyl group at C-3, and the aminoethyl side chain.

N-Alkylation and Acylation of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for modification. N-alkylation and N-acylation reactions allow for the introduction of a wide variety of substituents, which can significantly impact the compound's properties. These reactions are typically straightforward nucleophilic substitution or acylation processes. For instance, N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or acid anhydrides researchgate.net.

Protecting groups are often employed on the azetidine nitrogen during synthesis and are crucial for directing reactivity. The tert-butoxycarbonyl (Boc) group is a common choice, and its removal allows for subsequent functionalization. For example, N-Boc protected amino acid derivatives have been used in the synthesis of azetidine-based protease inhibitors researchgate.net. The choice of protecting group is important, as it must be stable under various reaction conditions and easily removable when desired.

Modifications of the Hydroxyl Group at C-3

The hydroxyl group at the C-3 position of this compound is another handle for derivatization. This alcohol functionality can undergo typical reactions such as esterification and etherification. For example, 3-azetidinols can be readily esterified by treatment with an acid anhydride google.com.

The C-3 position can also be a site for introducing other functional groups. For instance, 3-hydroxyazetidine can be a precursor to 3-azetidinones through oxidation nih.gov. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at this position.

Substitution Patterns on the Aminoethyl Side Chain

The aminoethyl side chain of this compound offers further opportunities for diversification. The primary amine of this side chain can be functionalized through reactions such as alkylation, acylation, and sulfonylation. These modifications can alter the basicity, lipophilicity, and hydrogen bonding capabilities of the molecule.

For example, the synthesis of various 3-amino-2-azetidinone derivatives has been achieved through the formation of amide bonds at the amino group, allowing for the modulation of biological activity nih.gov. The choice of the acylating agent can introduce a wide array of functional groups, leading to a library of analogues for screening. Additionally, the ethylene linker itself could potentially be modified to include substituents or be replaced with other linking groups to explore the impact of the side chain's length and flexibility on the compound's properties.

Stereochemical Investigations and Conformational Analysis of 3 2 Aminoethyl Azetidin 3 Ol

Theoretical and Experimental Conformational Studies of the Azetidine (B1206935) Ring System

The conformational preferences of the azetidine ring in 3-(2-Aminoethyl)azetidin-3-ol are primarily dictated by the puckering of the four-membered ring and the orientation of its substituents. Theoretical and experimental studies on analogous 3-substituted azetidine derivatives provide a framework for understanding the conformational behavior of this specific molecule.

Theoretical Modeling:

Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting the stable conformations of the azetidine ring. For 3-substituted azetidin-3-ols, these calculations typically reveal a puckered, non-planar conformation to be more stable than a planar one, as it alleviates torsional strain. The degree of puckering is influenced by the nature and steric bulk of the substituents.

In the case of this compound, two primary puckered conformations are anticipated, characterized by the axial or equatorial positioning of the hydroxyl and 2-aminoethyl groups relative to the approximate plane of the ring. Intramolecular hydrogen bonding between the hydroxyl group, the amino group, and the ring nitrogen can significantly influence the relative energies of these conformers. Theoretical models can predict the dihedral angles and bond lengths associated with the lowest energy conformations.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (H-N1-C2-H) Predicted H-Bonding
Axial-OH / Equatorial-Aminoethyl0 (Reference)~25°OH•••N (ring)
Equatorial-OH / Axial-Aminoethyl+1.5 - 3.0~ -25°NH2•••O

Note: The data in this table is illustrative and based on general principles of azetidine conformational analysis. Specific values for this compound would require dedicated computational studies.

Experimental Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational dynamics of azetidine rings in solution. auremn.org.brnih.gov Key NMR parameters, such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements, provide valuable information about the geometry of the ring and the spatial proximity of its protons. mdpi.commdpi.com

For this compound, analysis of the coupling constants between the protons on the azetidine ring can help determine the degree of ring puckering. Furthermore, NOE experiments can establish the relative orientation of the substituents. For instance, a strong NOE signal between a proton on the 2-aminoethyl group and a proton on the azetidine ring would suggest a specific folded conformation. Variable temperature NMR studies can also provide insights into the energetic barriers between different conformations. researchgate.net

Chiroptical Properties and Their Determination

As this compound possesses a chiral center at the C3 position, it is optically active. The determination of its absolute configuration and the study of its chiroptical properties are crucial for its characterization. Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful in this regard. mdpi.comrsc.org

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational populations. chemrxiv.org

For this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the azetidine ring and its substituents. By comparing the experimental VCD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. rsc.org The theoretical spectra are typically calculated using DFT methods for the lowest energy conformations.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. nih.govresearchgate.net The ECD spectrum is determined by the electronic transitions within the molecule and is also highly dependent on its stereochemistry. nih.govmdpi.com

The ECD spectrum of this compound would be influenced by the chromophores present, such as the amine and hydroxyl groups. Similar to VCD, the comparison of the experimental ECD spectrum with quantum chemical predictions for the different enantiomers allows for the determination of the absolute configuration. mdpi.com

Chiroptical Technique Information Obtained Methodology
Vibrational Circular Dichroism (VCD)Absolute Configuration, Conformational AnalysisComparison of experimental and DFT-calculated spectra
Electronic Circular Dichroism (ECD)Absolute ConfigurationComparison of experimental and TD-DFT-calculated spectra

Methodologies for Stereochemical Integrity Validation in Synthetic Pathways

The synthesis of enantiomerically pure this compound requires stereoselective synthetic methods and rigorous validation of the stereochemical integrity of the final product and intermediates. nih.govmagtech.com.cnrsc.org

Stereoselective Synthesis:

Several strategies can be employed for the stereoselective synthesis of 3-substituted azetidines. These include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govnih.govresearchgate.netfrontiersin.org For instance, a synthesis could commence from a chiral precursor, such as a protected amino acid, to establish the desired stereochemistry early in the synthetic sequence. nih.gov Asymmetric reduction of a corresponding azetidin-3-one (B1332698) precursor using a chiral reducing agent is another potential approach. nih.gov

Validation of Stereochemical Integrity:

Once the synthesis is complete, it is crucial to determine the enantiomeric excess (e.e.) of the product to ensure its stereochemical purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. mdpi.comsigmaaldrich.comsigmaaldrich.com

In a chiral HPLC analysis, the enantiomers of this compound are separated on a chiral stationary phase. The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram directly corresponds to the enantiomeric excess of the sample. researchgate.net

NMR spectroscopy can also be used to assess stereochemical purity, often through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. nih.gov The diastereomers will have distinct NMR signals, allowing for their quantification.

Validation Method Principle Outcome
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phaseSeparation of enantiomers and determination of enantiomeric excess
NMR with Chiral Derivatizing AgentsConversion of enantiomers into diastereomers with distinct NMR spectraQuantification of diastereomers to determine enantiomeric excess

Reactivity Profile and Transformational Chemistry of 3 2 Aminoethyl Azetidin 3 Ol Scaffolds

Ring-Opening Reactions and Formation of Acyclic Amines

The significant ring strain within the azetidine (B1206935) ring of 3-(2-aminoethyl)azetidin-3-ol makes it prone to nucleophilic attack, leading to the formation of acyclic amine derivatives. This process is often facilitated by the protonation or quaternization of the azetidine nitrogen, which activates the ring towards cleavage.

Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack. The regioselectivity of the ring opening is influenced by both steric and electronic factors. Nucleophiles can attack either of the ring carbons adjacent to the nitrogen. The attack at the less substituted carbon is generally favored, leading to the formation of a more stable carbocation intermediate. For instance, in the presence of a nucleophile (Nu⁻), the azetidinium ion of a 3-hydroxyazetidine derivative can undergo ring opening to yield a substituted acyclic amine.

A variety of nucleophiles can be employed in these ring-opening reactions, including halides, cyanide, and oxygen- and nitrogen-based nucleophiles. The resulting acyclic amines are versatile synthetic intermediates that can be further functionalized. While direct experimental data on this compound is limited, the general principles of azetidinium ring opening provide a predictive framework for its reactivity.

Starting Material (Derivative)Reagent/ConditionProduct TypeRef.
N-Alkyl-3-hydroxyazetidinium saltNucleophile (e.g., Halide, CN⁻)Acyclic amino alcohol organic-chemistry.org
N-Aryl-azetidinium saltNucleophile (e.g., F⁻)Acyclic fluoroamine rsc.org

Ring-Expansion Reactions Leading to Larger Heterocycles (e.g., Pyrrolidines, Piperidines)

Ring-expansion reactions of azetidine scaffolds provide a valuable route to larger, more thermodynamically stable nitrogen-containing heterocycles such as pyrrolidines and piperidines. These transformations often proceed through an initial activation of a side chain, followed by an intramolecular rearrangement.

For azetidines bearing a suitable side chain, intramolecular N-alkylation can lead to the formation of a bicyclic azetidinium ion. Subsequent nucleophilic cleavage of one of the C-N bonds of the original azetidine ring results in the formation of a larger ring system. The regioselectivity of this ring-opening step determines the size of the resulting heterocycle. For example, azetidines with a 3-hydroxypropyl side chain can be converted to mixtures of pyrrolidines and azepanes upon activation and nucleophilic ring opening.

In the context of this compound, suitable modification of the aminoethyl side chain could pave the way for such ring expansions. For instance, conversion of the primary amine to a leaving group could initiate an intramolecular rearrangement, potentially leading to piperidine (B6355638) derivatives.

Azetidine DerivativeReaction TypeProduct HeterocycleRef.
2-(3-Hydroxypropyl)azetidineIntramolecular N-alkylation followed by nucleophilic openingPyrrolidine/Azepane mixture nih.gov
2-(Halomethyl)azetidineIntramolecular cyclizationPyrrolidine nih.gov

Rearrangement Pathways, Including 3-Hydroxyazetidine to 2-Oxazoline Transformations

3-Hydroxyazetidines, including the this compound scaffold, can undergo a variety of rearrangement reactions, with the transformation to 2-oxazolines being a notable example. This particular rearrangement often proceeds via a Ritter-type reaction mechanism.

The Ritter reaction involves the acid-catalyzed reaction of a nitrile with a carbocation intermediate. wikipedia.orgorganic-chemistry.org In the case of 3-hydroxyazetidines, treatment with a strong acid can promote the formation of a carbocation at the C3 position. This carbocation can then be trapped by a nitrile, leading to a nitrilium ion intermediate. Subsequent intramolecular attack by the hydroxyl group and rearrangement results in the formation of a 2-oxazoline ring.

This transformation provides a synthetic route to highly substituted 2-oxazolines, which are valuable building blocks in organic synthesis. The presence of the 2-aminoethyl side chain in this compound could potentially participate in or influence this rearrangement, depending on the reaction conditions and the choice of protecting groups for the amino functionalities.

ReactantReagentIntermediateProduct
3-HydroxyazetidineStrong Acid, NitrileCarbocation, Nitrilium ion2-Oxazoline

Participation in Electrophilic and Nucleophilic Reactions

The this compound molecule possesses multiple reactive sites that can participate in both electrophilic and nucleophilic reactions. The primary amino group on the ethyl side chain and the secondary amino group within the azetidine ring are both nucleophilic and can react with a wide range of electrophiles. Conversely, the hydroxyl group can act as a nucleophile or be converted into a good leaving group, facilitating substitution reactions.

Nucleophilic Reactions: The lone pairs of electrons on the nitrogen atoms make them susceptible to attack by electrophiles. Common reactions include acylation, alkylation, and sulfonylation. The relative reactivity of the primary versus the secondary amine can often be controlled by the choice of reaction conditions and protecting group strategies. The hydroxyl group, being a nucleophile, can also participate in reactions such as esterification and etherification. nih.gov

Electrophilic Reactions: While the core structure of this compound is primarily nucleophilic, it can be made to participate in electrophilic reactions after suitable functionalization. For instance, conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) transforms the C3 carbon into an electrophilic center, susceptible to attack by nucleophiles.

Functional GroupReaction TypeReagent TypeProduct Type
Primary/Secondary AmineNucleophilicAcylating agent, Alkylating agentAmide, Alkylated amine
Hydroxyl GroupNucleophilicAcylating agent, Alkylating agentEster, Ether
Hydroxyl Group (activated)ElectrophilicNucleophileSubstituted azetidine

Computational and Theoretical Analysis of this compound

Detailed computational and theoretical studies on the specific molecule this compound are not extensively available in publicly accessible scientific literature. The synthesis and basic characterization of related azetidine compounds are documented; however, in-depth quantum chemical calculations, molecular dynamics simulations, and theoretical reactivity predictions for this particular structure have not been the subject of published research.

Therefore, a detailed article based on existing research findings for each of the specified subsections—including Density Functional Theory (DFT) analyses, Time-Dependent DFT (TD-DFT) for excited states, Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, theoretical reactivity predictions, and molecular dynamics simulations for conformational sampling—cannot be generated at this time.

To provide the requested content, foundational research would first need to be conducted to generate the necessary data through computational chemistry methods. Such an investigation would involve:

Computational Chemistry and Theoretical Modeling of 3 2 Aminoethyl Azetidin 3 Ol

Molecular Mechanics and Dynamics Simulations for Conformational Sampling:Employing molecular mechanics force fields and running molecular dynamics simulations to explore the conformational landscape of the molecule, identifying its most stable conformers and understanding its dynamic behavior over time.

Without access to peer-reviewed studies containing this primary data for 3-(2-Aminoethyl)azetidin-3-ol, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and citation of detailed research findings.

Following a comprehensive review of available scientific literature, it has been determined that there are currently no published research studies specifically detailing the computational chemistry and theoretical modeling of the chemical compound this compound. Consequently, the generation of a detailed article focusing on its conformational energy landscape and intramolecular interactions, as per the requested outline, is not feasible at this time due to the absence of requisite scientific data.

The field of computational chemistry relies on existing research to provide the foundational data for analyses such as conformational energy landscape exploration and the examination of intramolecular forces like hydrogen bonding. Without specific studies on this compound, any attempt to create the requested content would be purely speculative and would not adhere to the principles of scientific accuracy.

Further research in the area of theoretical and computational analysis of this compound is required before a scientifically sound article on these specific topics can be produced.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Aminoethyl Azetidin 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-(2-Aminoethyl)azetidin-3-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the azetidine (B1206935) ring and the aminoethyl side chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the protons on the azetidine ring and the ethyl side chain. Based on data from similar azetidin-3-ol (B1332694) structures, the chemical shifts can be predicted. chemicalbook.comchemicalbook.com The protons on the carbons adjacent to the nitrogen atom (C2 and C4) are expected to appear as multiplets, typically in the range of δ 2.5-3.5 ppm. The proton on the carbon bearing the hydroxyl group (C3) would likely resonate further downfield. The two methylene (B1212753) groups of the aminoethyl side chain would present as distinct multiplets, typically triplets if coupling to each other is resolved.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected. The carbons of the azetidine ring attached to the nitrogen (C2 and C4) would typically appear in the range of δ 50-60 ppm. The carbon atom bonded to the hydroxyl group (C3) would be found further downfield, often around δ 60-70 ppm. The two carbons of the ethyl side chain would also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Azetidine C2-H₂~ 3.0 - 3.5 (m)~ 55 - 60
Azetidine C4-H₂~ 2.8 - 3.3 (m)~ 50 - 55
Azetidine C3-OHVariable-
Side Chain N-CH₂ -CH₂-NH₂~ 2.7 - 3.0 (t)~ 50 - 55
Side Chain N-CH₂-CH₂ -NH₂~ 2.9 - 3.2 (t)~ 38 - 43
Azetidine C3-OH-~ 60 - 70

Note: Predicted values are based on spectral data of azetidin-3-ol hydrochloride, N-Boc-3-hydroxyazetidine, and general substituent effects. Actual experimental values may vary depending on the solvent and other conditions. chemicalbook.comchemicalbook.com

Two-dimensional NMR experiments are indispensable for confirming the precise structural assignment by revealing correlations between different nuclei. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the geminal protons on C2 and C4 of the azetidine ring, as well as between the protons of the adjacent methylene groups in the aminoethyl side chain. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons in the azetidine ring and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This is particularly useful for determining stereochemistry. In substituted azetidines, NOESY can help establish the relative configuration of substituents on the four-membered ring by observing through-space correlations between protons on the same face of the ring. ipb.ptresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy.

Interactive Table 2: HRMS Data for this compound
Ion FormulaCalculated Exact Mass (m/z)
[C₅H₁₃N₂O]⁺ ([M+H]⁺)117.10224

The experimentally determined exact mass should match this calculated value within a very narrow tolerance (typically < 5 ppm), which serves as strong evidence for the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, fragmentation is expected to be directed by the nitrogen atoms and the hydroxyl group. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.govmiamioh.edu

A plausible major fragmentation pathway would involve the cleavage of the azetidine ring, initiated by the lone pair of electrons on the ring nitrogen. The loss of the aminoethyl side chain or parts of it would also lead to characteristic fragment ions. For example, cleavage between the two carbons of the ethyl side chain is a common pathway for N,N-dialkyl aminoethyl compounds. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

Since this compound possesses a chiral center at the C3 position of the azetidine ring, it exists as a pair of enantiomers. Chiral HPLC is the most widely used method for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.usnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the appropriate CSP is critical for achieving separation. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds, including amines and alcohols. jsmcentral.org The mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), with small amounts of an amine additive (such as diethylamine) to improve peak shape for basic analytes. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. acs.org

Interactive Table 3: Typical Chiral HPLC Method Parameters
ParameterTypical Conditions
ColumnChiral Stationary Phase (e.g., Chiralpak® series)
Mobile PhaseHeptane/Isopropanol with 0.1% Diethylamine
Flow Rate0.5 - 1.5 mL/min
DetectionUV at 210-220 nm or Evaporative Light Scattering Detector (ELSD)
TemperatureAmbient or controlled (e.g., 25 °C)

The development of a robust chiral HPLC method is crucial for quality control in the synthesis of enantiomerically pure this compound for research and potential applications. csfarmacie.cz

Gas Chromatography–Mass Spectrometry (GC-MS) for Chemical Profile Analysis

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for determining the purity and identifying volatile and semi-volatile components of a chemical sample.

In the context of this compound, GC-MS analysis would typically involve the derivatization of the molecule to increase its volatility and thermal stability, a common practice for polar compounds containing hydroxyl and amino groups. The derivatized compound is then introduced into the GC, where it is vaporized and separated from any impurities as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the ionized molecule. The fragmentation of this compound is predicted to be directed by the nitrogen atoms of the azetidine ring and the primary amine, as these are sites of preferential ionization. Alpha-cleavage, the cleavage of the carbon-carbon bond adjacent to a heteroatom, is a dominant fragmentation pathway for amines. libretexts.org This process results in the formation of stable iminium ions.

For this compound, several key fragmentation pathways can be anticipated. Cleavage of the bond between the azetidine ring and the aminoethyl side chain would be a likely fragmentation event. Additionally, the azetidine ring itself can undergo characteristic fragmentation. The presence of the hydroxyl group also influences the fragmentation pattern, potentially through the loss of a water molecule.

A hypothetical GC-MS analysis of a derivatized form of this compound would yield a chromatogram indicating its purity, with the mass spectrum of the main peak providing confirmation of its identity through characteristic fragment ions.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
116[M]⁺• (Molecular Ion)Intact molecule radical cation
86[M - CH₂NH₂]⁺Alpha-cleavage at the aminoethyl side chain
73[M - C₂H₄N]⁺Cleavage within the aminoethyl side chain
57[C₃H₅N]⁺Fragmentation of the azetidine ring
44[CH₂=NH₂]⁺Alpha-cleavage at the primary amine

X-ray Crystallography for Solid-State Structure Determination

To perform an X-ray crystallographic analysis of this compound, the compound must first be obtained in the form of a high-quality single crystal. This is often a challenging step, requiring careful control of crystallization conditions such as solvent, temperature, and concentration. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of this compound would reveal the puckering of the four-membered azetidine ring, the conformation of the aminoethyl side chain, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The presence of the hydroxyl and amino groups provides sites for hydrogen bonding, which would likely play a significant role in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, data for numerous other functionalized azetidine derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC). cam.ac.uk These structures provide a basis for understanding the expected structural features of the target compound. A representative set of crystallographic parameters for a small organic molecule is presented in Table 2 to illustrate the type of data obtained from an X-ray diffraction experiment.

Table 2: Representative Crystallographic Data for a Small Molecule Crystal Structure

Parameter Example Value Description
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry of the crystal lattice.
a (Å)8.543Unit cell dimension.
b (Å)12.321Unit cell dimension.
c (Å)9.876Unit cell dimension.
β (°)105.2Unit cell angle.
Volume (ų)1002.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Applications of 3 2 Aminoethyl Azetidin 3 Ol in Chemical Biology and Advanced Materials Research

Role as a Synthetic Building Block in Organic Synthesis

The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, drives much of its reactivity, making it a useful precursor in synthetic chemistry. rsc.org The compound 3-(2-Aminoethyl)azetidin-3-ol is particularly valuable due to its trifunctional nature: a ring-embedded tertiary amine, a tertiary alcohol, and a primary aminoethyl side chain. These functional groups offer orthogonal handles for sequential chemical modifications, allowing for the construction of complex molecular architectures. Traditional methods for azetidine synthesis often involve the intramolecular cyclization of a linear precursor, such as the aminolysis of 3,4-epoxy amines, to form the strained four-membered ring. researchgate.netnih.govresearchgate.net

A significant application of azetidine-containing scaffolds is in the synthesis of non-natural, conformationally constrained amino acids. nih.gov When these synthetic amino acids are incorporated into peptide chains, the rigid azetidine ring restricts the rotational freedom of the peptide backbone. This constraint can pre-organize the peptide into a specific secondary structure, such as a β-turn, which is often crucial for biological activity. mdpi.com

By locking a peptide into its bioactive conformation, these peptidomimetics can exhibit enhanced binding affinity for their biological targets, increased stability against proteolytic degradation, and improved pharmacokinetic properties. nih.gov The synthesis of these building blocks often starts with a functionalized azetidine core, which is then elaborated to produce orthogonally protected amino acid chimeras suitable for solid-phase peptide synthesis. epa.gov

Table 1: Examples of Azetidine-Based Constrained Amino Acids and Their Impact

Azetidine Derivative Resulting Structure Impact on Peptide Key Synthetic Strategy
Azetidine-2-carboxylic acid (Aze) Forms a rigid proline analogue Induces turns and kinks in peptide backbone Intramolecular cyclization of γ-functionalized amino acids
3-Substituted Aze analogues Introduces side-chain functionality with restricted motion Controls side-chain orientation (χ-space) for receptor binding mdpi.com Modification of a pre-formed azetidine ring epa.gov
Azetidinone-based amino acids Creates β-lactam containing peptidomimetics Mimics peptide bonds with enhanced stability Staudinger cycloaddition between an imine and a ketene (B1206846) nih.gov

The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) in this compound makes it an attractive scaffold for the design of novel chelating agents. The primary amine of the ethyl side chain, the tertiary amine within the azetidine ring, and the hydroxyl group can act as a multidentate ligand, coordinating to a central metal ion.

The development of effective and selective chelators is critical for applications ranging from the removal of toxic heavy metals from the body to their use as adjuvants in radioimmunotherapy. nih.govnih.gov By modifying the azetidine scaffold, it is possible to tune the coordination geometry and selectivity for specific metal ions, such as bismuth or lead isotopes used in targeted alpha therapy. nih.gov

Table 2: Potential Metal Ion Chelation by this compound

Potential Coordinating Atoms from Scaffold Target Metal Ions Potential Applications
Primary Amine (N), Tertiary Amine (N), Hydroxyl (O) Cu(II), Fe(III), Zn(II) Biomedical imaging, environmental remediation
Primary Amine (N), Tertiary Amine (N) Pb(II), Bi(III) Adjuvant therapy for heavy metal poisoning or radioimmunotherapy nih.gov
Hydroxyl (O), Primary Amine (N) Ga(III), Tc(IV) Radiopharmaceutical development

Integration into Diverse Chemical Libraries for Probe Discovery

In modern drug and chemical probe discovery, generating large collections of structurally diverse small molecules is essential for screening against biological targets. Azetidine-based scaffolds are highly valued for this purpose because they provide a rigid, three-dimensional core that can be systematically functionalized. nih.gov The use of this compound as a starting material allows for the creation of libraries where diversity is introduced at the primary amine, the ring nitrogen, or the hydroxyl group, leading to a wide exploration of chemical space.

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate structural diversity from a common starting material in a limited number of synthetic steps. nih.gov Densely functionalized azetidine cores are ideal for DOS, as they can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.org These complex scaffolds often possess favorable physicochemical properties for applications in central nervous system (CNS) drug discovery, where stringent requirements for blood-brain barrier penetration must be met. nih.govnih.gov Through careful planning, DOS pathways can yield libraries of compounds with optimized "drug-like" properties, increasing the efficiency of downstream biological evaluation. nih.gov

Azetidine-Based Compounds as Chiral Catalytic Templates in Asymmetric Synthesis

Chiral, enantiomerically pure azetidines have emerged as powerful tools in asymmetric catalysis. birmingham.ac.ukresearchgate.net When used as ligands for metal catalysts or as the core of organocatalysts, the rigid azetidine structure creates a well-defined chiral environment around the active site. This enables high levels of stereocontrol in a variety of chemical transformations, which is critical for the synthesis of single-enantiomer pharmaceuticals.

Since the 1990s, azetidine-derived catalysts have been successfully employed to control the stereochemistry of reactions such as Friedel-Crafts alkylations, aldol (B89426) reactions, and Michael additions. birmingham.ac.ukresearchgate.net The performance of these catalysts is often benchmarked against their more common five-membered (pyrrolidine) and three-membered (aziridine) ring analogues. researchgate.netresearchgate.net The desymmetrization of meso-acyl-azetidines using chiral phosphoric acid catalysts is another advanced strategy that provides access to valuable chiral amines. nih.gov

Exploration in Advanced Materials Science

While the primary applications of functionalized azetidines are in medicinal chemistry, their unique structural properties suggest potential for use in advanced materials. For instance, azetidine derivatives have been explored as monomers and cross-linking agents in the polymer industry and as components of energetic materials. researchgate.netdocumentsdelivered.com

The bifunctional nature of this compound, with its reactive amine and hydroxyl groups, makes it a candidate for polymerization reactions. It could potentially serve as a monomer for the synthesis of novel polyamides or polyurethanes. The incorporation of the rigid, strained azetidine ring into a polymer backbone could impart unique thermal, mechanical, or conformational properties to the resulting material. This remains an underexplored area of research with opportunities for the development of new functional polymers and materials.

Azetidine-Based Energetic Materials Research

The quest for novel energetic materials with superior performance and enhanced safety profiles is a continuous endeavor in materials science. The incorporation of strained ring systems, such as the azetidine moiety, into molecular structures is a recognized strategy to increase the heat of formation and density of energetic compounds, thereby boosting their energetic output. While direct research on this compound as an energetic material is not extensively documented, its structural features suggest it could serve as a valuable precursor for the synthesis of advanced energetic compounds.

The primary amino group and the hydroxyl group on the this compound molecule offer versatile handles for chemical modification. These functional groups can be readily converted into explosophoric groups, such as nitro (–NO2) or nitramino (–NHNO2) groups, which are essential for the energetic properties of a compound. The general synthetic approach would involve the nitration of the amino and hydroxyl functionalities to introduce the energetic moieties.

The resulting nitro-functionalized derivatives of this compound would be expected to exhibit favorable energetic properties. The presence of the strained azetidine ring would contribute to a higher heat of formation, a key indicator of the energy released upon decomposition. Furthermore, the introduction of multiple nitro groups would lead to a high nitrogen content and a more favorable oxygen balance, both of which are critical for achieving high detonation performance.

A comparative analysis with known azetidine-based energetic materials underscores the potential of derivatives of this compound. For instance, 1,3,3-trinitroazetidine (B1241384) (TNAZ) is a well-studied energetic material known for its high performance. The structural framework of this compound provides a platform for creating analogous, and potentially more complex, energetic molecules.

CompoundKey Structural FeaturePotential Energetic Advantage
1,3,3-Trinitroazetidine (TNAZ)Azetidine ring with three nitro groupsHigh heat of formation, high density
Nitro-derivatives of this compoundAzetidine ring with functionalized side chainPotential for higher nitrogen content and tunable sensitivity

Monomers and Crosslinkers in Polymer Chemistry

The bifunctional nature of this compound, possessing both a primary amine and a hydroxyl group, makes it a promising candidate as a monomer for polymerization and as a crosslinking agent for creating robust polymer networks.

As a monomer, this compound can participate in various polymerization reactions. The primary amino group can react with compounds such as dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The hydroxyl group can similarly react with diacids or diisocyanates to form polyesters or polyurethanes. The presence of the azetidine ring within the polymer backbone would introduce unique structural constraints and could influence the material's thermal and mechanical properties.

Furthermore, the azetidine ring itself can undergo cationic ring-opening polymerization (CROP). This process, initiated by a cationic species, leads to the formation of poly(azetidine)s, a class of polyamines. While the polymerization of unsubstituted azetidine is known, the presence of the aminoethyl and hydroxyl substituents on this compound would result in a functionalized polyamine with pendant reactive groups. These side groups could be further modified to tailor the polymer's properties for specific applications.

Polymerization MethodReactive Groups on MonomerResulting Polymer ClassPotential Properties
PolycondensationPrimary amine, Hydroxyl groupPolyamides, Polyesters, Polyurethanes, PolyureasModified thermal and mechanical properties due to the azetidine ring
Cationic Ring-Opening PolymerizationAzetidine ring nitrogenFunctionalized Poly(azetidine)sPendant amino and hydroxyl groups for further modification

In addition to its role as a monomer, this compound can function as a crosslinking agent. Crosslinking is a crucial process for transforming liquid resins or thermoplastic polymers into durable, thermosetting materials with improved mechanical strength, chemical resistance, and thermal stability. The two reactive functional groups on this compound can react with complementary functional groups on polymer chains, creating a three-dimensional network.

For example, it can be employed as a curing agent for epoxy resins. The primary amine can react with the epoxide rings of the epoxy prepolymer through a ring-opening addition reaction. The hydroxyl group can also participate in the curing process, particularly at elevated temperatures, by reacting with epoxy groups. The structure of the azetidine ring could influence the crosslinking density and the final properties of the cured epoxy material.

The use of this compound as a crosslinker could offer advantages over traditional curing agents by potentially imparting unique properties to the resulting thermoset, such as altered flexibility, adhesion, and thermal behavior, due to the presence of the four-membered ring.

ApplicationReactive GroupsMechanismPotential Outcome
Epoxy Resin Curing AgentPrimary amine, Hydroxyl groupNucleophilic ring-opening of epoxideFormation of a crosslinked thermoset with potentially modified properties

Q & A

Q. Q1: What are the optimal synthetic routes for 3-(2-Aminoethyl)azetidin-3-ol, and how do reaction conditions influence yield?

A: The synthesis of this compound typically involves cyclization of azetidine precursors or functionalization of azetidin-3-ol derivatives. For example, reductive amination of azetidin-3-ol with aminoethyl groups under catalytic hydrogenation (e.g., using Pd/C) is a common approach . Reaction conditions such as solvent polarity (e.g., methanol vs. ethyl acetate), temperature (25–50°C), and pH (controlled with sodium carbonate) significantly affect yield due to competing side reactions like over-reduction or ring-opening. Characterization via HPLC with UV detection (λ = 210–230 nm) and mass spectrometry (ESI-MS) is critical to confirm purity and structural integrity .

Stability and Handling

Q. Q2: What are the critical storage conditions and stability challenges for this compound?

A: The compound is hygroscopic and prone to oxidation due to its secondary amine and hydroxyl groups. Storage at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) is recommended to prevent degradation . Stability studies using accelerated thermal stress (40°C/75% RH for 14 days) and LC-MS monitoring reveal decomposition pathways, including formation of azetidine ring-opened aldehydes or dimerization products .

Biological Activity and Mechanistic Studies

Q. Q3: How does this compound interact with neurological targets, and what experimental models validate its neuroprotective effects?

A: Structurally related compounds like T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate) demonstrate neuroprotection by modulating mitochondrial dynamics and reducing oxidative stress in murine models of Parkinson’s disease. Mechanistic studies involve:

  • In vitro assays : Measurement of Aβ peptide inhibition in SH-SY5Y cells .
  • In vivo models : MPTP-induced neurotoxicity in mice, with behavioral (rotarod) and histological (tyrosine hydroxylase staining) endpoints .
    Dose-response curves (1–10 mg/kg, i.p.) and pharmacokinetic profiling (plasma half-life ~2.5 hr) are critical for establishing efficacy .

Analytical Method Development

Q. Q4: What advanced analytical methods resolve co-eluting impurities in this compound samples?

A: High-resolution LC-MS/MS (Q-TOF) with HILIC chromatography (e.g., Acquity BEH Amide column) separates polar degradation products. Isotopic labeling (e.g., ¹³C/¹⁵N internal standards) enhances quantification accuracy in biological matrices . For chiral purity, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers, which is critical given the compound’s stereospecific bioactivity .

Contradictory Data Resolution

Q. Q5: How can researchers reconcile discrepancies in reported IC₅₀ values for gamma-secretase inhibition by this compound derivatives?

A: Discrepancies often arise from assay variability:

  • Cell-based vs. cell-free systems : HEK293 cells overexpressing APP vs. recombinant gamma-secretase assays yield different IC₅₀ values due to membrane permeability and off-target effects .
  • Substrate differences : Aβ40 vs. Aβ42 peptide quantification (ELISA vs. Western blot) alters sensitivity .
    Standardizing protocols (e.g., using homogeneous time-resolved fluorescence, HTRF) and reporting full kinetic parameters (Km, Vmax) improve reproducibility .

Salt Form Optimization

Q. Q6: How do salt forms (e.g., hydrochloride) impact the solubility and bioavailability of this compound?

A: Hydrochloride salts (e.g., CAS 18621-18-6) enhance aqueous solubility (up to 50 mg/mL in PBS, pH 7.4) but may reduce blood-brain barrier penetration due to increased polarity. Comparative studies using Caco-2 cell monolayers show free base forms have higher permeability (Papp = 12 × 10⁻⁶ cm/s vs. 4 × 10⁻⁶ cm/s for HCl salt). Salt selection should balance solubility, stability, and in vivo efficacy .

Toxicology and Safety Profiling

Q. Q7: What preclinical toxicology assays are essential for this compound before advancing to in vivo studies?

A:

  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in HepG2 cells .
  • Acute toxicity : Single-dose LD₅₀ determination in rodents (OECD 423).
  • Cardiotoxicity : hERG channel inhibition screening (patch-clamp, IC₅₀ > 10 μM acceptable) .
    Metabolite identification via hepatocyte incubation (rat/human) and UPLC-Q-Exactive MS detects reactive intermediates (e.g., quinone methides) that may require structural mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.